(2-Bromo-6-methoxyphenyl)boronic acid
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Overview
Description
(2-Bromo-6-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and methoxy groups. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of (2-Bromo-6-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the formation of amide bonds from amines and carboxylic acids .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction is mild and functional group tolerant, making it environmentally benign .
Pharmacokinetics
It’s worth noting that the compound is relatively stable , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction it participates in is considerably accelerated at physiological pH . Furthermore, the compound is environmentally benign, contributing to its green chemistry credentials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-6-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols and quinones.
Substitution: Aryl amines or aryl thiols.
Scientific Research Applications
(2-Bromo-6-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methoxyphenylboronic acid: Similar structure but lacks the bromine substituent.
3-Methoxyphenylboronic acid: Similar structure with the methoxy group in a different position.
4-Bromo-2,6-dimethylphenylboronic acid: Similar structure with additional methyl groups.
Uniqueness: (2-Bromo-6-methoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy substituents, which provide distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUFDQYDIPZSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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